![molecular formula C12H8Cl3O2P B14246689 [4-(4-Chlorophenoxy)phenyl]phosphonic dichloride CAS No. 391642-63-0](/img/structure/B14246689.png)
[4-(4-Chlorophenoxy)phenyl]phosphonic dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(4-Chlorophenoxy)phenyl]phosphonic dichloride is an organophosphorus compound characterized by the presence of a phosphonic dichloride group attached to a phenyl ring, which is further substituted with a 4-chlorophenoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-Chlorophenoxy)phenyl]phosphonic dichloride typically involves the reaction of 4-chlorophenol with phenylphosphonic dichloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphonic dichloride group. The reaction can be represented as follows:
4-Chlorophenol+Phenylphosphonic dichloride→[4-(4-Chlorophenoxy)phenyl]phosphonic dichloride
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving the use of advanced purification techniques such as distillation and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
[4-(4-Chlorophenoxy)phenyl]phosphonic dichloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the phosphonic dichloride group can be substituted with other nucleophiles such as amines or alcohols.
Hydrolysis: In the presence of water, the phosphonic dichloride group can hydrolyze to form the corresponding phosphonic acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis.
Hydrolysis: Water or aqueous solutions are used to hydrolyze the phosphonic dichloride group.
Oxidation and Reduction: Various oxidizing and reducing agents can be used, depending on the desired transformation.
Major Products Formed
Substitution Reactions: The major products are substituted phosphonic dichlorides or phosphonic acids.
Hydrolysis: The major product is [4-(4-Chlorophenoxy)phenyl]phosphonic acid.
Oxidation and Reduction: The products depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Chemistry
In chemistry, [4-(4-Chlorophenoxy)phenyl]phosphonic dichloride is used as a reagent for the synthesis of various organophosphorus compounds. It serves as a precursor for the preparation of phosphonic acids and esters, which are valuable intermediates in organic synthesis.
Biology and Medicine
In biology and medicine, this compound is investigated for its potential use as a bioactive molecule. Its derivatives have shown promise in various biological assays, including antimicrobial and anticancer activities.
Industry
In industry, this compound is used in the production of flame retardants and plasticizers. Its ability to form stable phosphonic acid derivatives makes it valuable in the development of materials with enhanced thermal stability.
Mécanisme D'action
The mechanism of action of [4-(4-Chlorophenoxy)phenyl]phosphonic dichloride involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, leading to inhibition or activation of specific pathways. The phosphonic dichloride group can form covalent bonds with nucleophilic sites in proteins, altering their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylphosphonic dichloride: Similar in structure but lacks the 4-chlorophenoxy group.
4-Chlorophenylphosphonic dichloride: Similar but lacks the phenoxy group.
Phenylphosphonic acid: The hydrolyzed form of phenylphosphonic dichloride.
Uniqueness
[4-(4-Chlorophenoxy)phenyl]phosphonic dichloride is unique due to the presence of both a 4-chlorophenoxy group and a phosphonic dichloride group
Propriétés
Numéro CAS |
391642-63-0 |
|---|---|
Formule moléculaire |
C12H8Cl3O2P |
Poids moléculaire |
321.5 g/mol |
Nom IUPAC |
1-(4-chlorophenoxy)-4-dichlorophosphorylbenzene |
InChI |
InChI=1S/C12H8Cl3O2P/c13-9-1-3-10(4-2-9)17-11-5-7-12(8-6-11)18(14,15)16/h1-8H |
Clé InChI |
CCKIYVPIIBOKBZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1OC2=CC=C(C=C2)Cl)P(=O)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![11,11'-[1,4-Phenylenebis(oxy)]diundecanoic acid](/img/structure/B14246606.png)

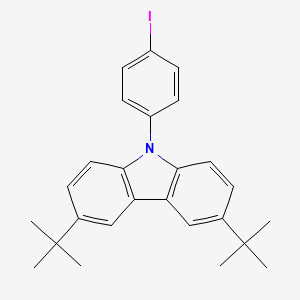
![2,6-Bis[6-(2,4,6-trimethylphenyl)pyridin-2-yl]pyridine](/img/structure/B14246631.png)
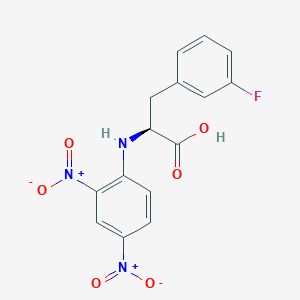


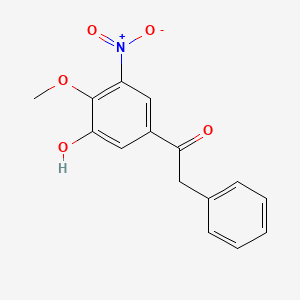
![Benzenesulfonamide, 4-methyl-N-[(1S)-1-methyl-2-oxo-2-phenylethyl]-](/img/structure/B14246654.png)

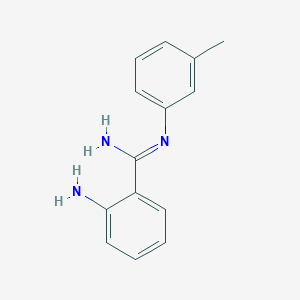
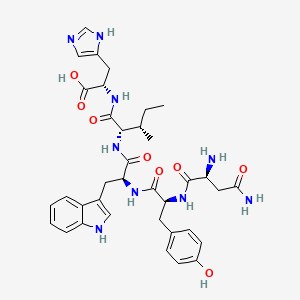
![Glycine, L-gamma-glutamyl-S-[(hydroxyphenylamino)carbonyl]-L-cysteinyl-, diethyl ester, monohydrochloride (9CI)](/img/structure/B14246667.png)
![1-(Diphenylphosphanyl)-2-[(S)-4-methylbenzene-1-sulfinyl]-1H-pyrrole](/img/structure/B14246674.png)
